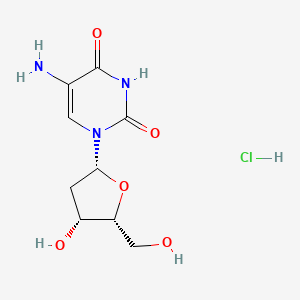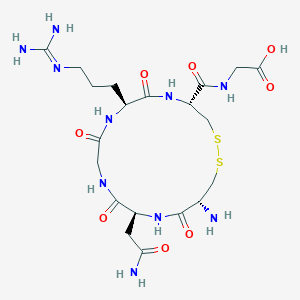
(4-Nitrophenyl)(phenyl)methanone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)(phenyl)methanone-d5 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of (4-Nitrophenyl)(phenyl)methanone, where five hydrogen atoms are replaced by deuterium. The molecular formula of this compound is C13H4D5NO3, and it has a molecular weight of 232.25 g/mol . Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Métodos De Preparación
The synthesis of (4-Nitrophenyl)(phenyl)methanone-d5 involves the incorporation of deuterium into the parent compound, (4-Nitrophenyl)(phenyl)methanone. One common method for synthesizing deuterium-labeled compounds is through the use of deuterated reagents or solvents. For example, the parent compound can be subjected to a deuterium exchange reaction in the presence of deuterated solvents such as deuterated chloroform (CDCl3) or deuterated water (D2O). The reaction conditions typically involve heating the mixture to facilitate the exchange of hydrogen atoms with deuterium atoms .
Análisis De Reacciones Químicas
(4-Nitrophenyl)(phenyl)methanone-d5 undergoes various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The compound can undergo oxidation reactions where the phenyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl)(phenyl)methanone-d5 has several applications in scientific research:
Chemistry: It is used as an internal standard in analytical chemistry to quantify the concentration of other compounds in a mixture.
Biology: The compound is used in metabolic studies to trace the metabolic pathways of drugs and other bioactive molecules.
Medicine: Deuterium-labeled compounds like this compound are used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl)(phenyl)methanone-d5 is primarily related to its use as a tracer in scientific studies. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems. The molecular targets and pathways involved depend on the specific application and the compound being studied. For example, in pharmacokinetic studies, the compound may interact with enzymes and transporters involved in drug metabolism .
Comparación Con Compuestos Similares
(4-Nitrophenyl)(phenyl)methanone-d5 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, (4-Nitrophenyl)(phenyl)methanone. Similar compounds include:
(4-Nitrophenyl)(phenyl)methanone: The non-deuterated version of the compound.
(4-Nitrophenyl)(phenyl)methanone-d3: A partially deuterated version with three deuterium atoms.
(4-Nitrophenyl)(phenyl)methanone-d7: A more extensively deuterated version with seven deuterium atoms.
These similar compounds can be used in various research applications, but the extent of deuterium labeling can affect their properties and suitability for specific studies.
Propiedades
Fórmula molecular |
C13H9NO3 |
|---|---|
Peso molecular |
232.25 g/mol |
Nombre IUPAC |
(4-nitrophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone |
InChI |
InChI=1S/C13H9NO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H/i1D,2D,3D,4D,5D |
Clave InChI |
ZYMCBJWUWHHVRX-RALIUCGRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)












